Melk-IN-1
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Overview
Description
MELK-IN-1 is a potent inhibitor of maternal embryonic leucine zipper kinase (MELK), a serine/threonine kinase involved in various cellular processes such as cell cycle regulation, apoptosis, and stem cell renewal. MELK is overexpressed in several types of cancers, making it a promising target for cancer therapy .
Preparation Methods
The synthesis of MELK-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
MELK-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
MELK-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of MELK and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of MELK in cell cycle regulation, apoptosis, and stem cell renewal.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress MELK, such as breast cancer, lung cancer, and neuroblastoma.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
MELK-IN-1 exerts its effects by inhibiting the kinase activity of MELK. This inhibition disrupts various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. The molecular targets of this compound include the catalytic domain of MELK, which is essential for its kinase activity. The inhibition of MELK leads to the downregulation of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
MELK-IN-1 is unique compared to other MELK inhibitors due to its high potency and selectivity. Similar compounds include:
OTSSP167: Another potent MELK inhibitor, but with significant off-target effects.
HTH-01-091: A selective MELK inhibitor developed for preclinical studies.
IN17: A novel small molecule scaffold targeting MELK, with structural modifications to improve specificity and binding affinity .
This compound stands out due to its high inhibitory activity and specificity for MELK, making it a valuable tool in cancer research and therapy development.
Properties
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-19-22(31(39)40-3)9-14-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMRJNBUWJTLAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=C(C=C5)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.